N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Catalog No.
S2915722
CAS No.
896606-78-3
M.F
C18H15FN2OS
M. Wt
326.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}be...

CAS Number

896606-78-3

Product Name

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide

Molecular Formula

C18H15FN2OS

Molecular Weight

326.39

InChI

InChI=1S/C18H15FN2OS/c19-15-8-6-14(7-9-15)18-21-16(12-23-18)10-11-20-17(22)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)

InChI Key

AAOFGSUUBKAMPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F

Solubility

not available

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic compound featuring a benzamide structure with a thiazole moiety. The compound is characterized by the presence of a 4-fluorophenyl group and an ethyl linker, which contribute to its unique chemical properties. The thiazole ring is known for its biological significance, often serving as a pharmacophore in various medicinal compounds.

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically facilitated by reducing agents like lithium aluminum hydride.
  • Substitution: This reaction entails replacing one atom or group with another, commonly utilizing reagents like halogens or nucleophiles.

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has been investigated for various biological activities, including:

  • Antimicrobial Properties: Research indicates potential effectiveness against certain bacterial strains.
  • Anticancer Activity: The compound may exhibit cytotoxic effects on cancer cell lines, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition: It may interact with specific enzymes, affecting metabolic pathways relevant to disease processes .

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of the thiazole ring from appropriate precursors.
  • Introduction of the 4-fluorophenyl group via electrophilic aromatic substitution.
  • Coupling reactions to attach the ethyl linker and benzamide functional group.

Reaction conditions often require specific solvents and catalysts to optimize yield and purity .

This compound has several applications across different fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases.
  • Biological Research: Utilized in studies aimed at understanding thiazole derivatives' biological mechanisms.
  • Material Science: Investigated for potential use in developing novel materials with specific properties .

Interaction studies have focused on how N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide interacts with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate the compound's effects on cell viability and enzyme activity.

These interactions help elucidate its potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide. Here are some notable examples:

Compound NameStructureUnique Features
4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamideStructureContains bromine substituent; potential for different biological activity.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineStructureFeatures a chloro group; studied for antibacterial properties.
4-substituted thiazolesVariesBroad range of substitutions; explored for diverse pharmacological activities.

Uniqueness: N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide stands out due to its specific combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it valuable for research and development in medicinal chemistry and related fields .

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Dates

Last modified: 08-17-2023

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